2,3-Dichlorobenzal Chloride

Description

The exact mass of the compound 2,3-Dichlorobenzal Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichlorobenzal Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorobenzal Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILBEZUEYPVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345686 | |

| Record name | 2,3-Dichlorobenzal Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57058-14-7 | |

| Record name | 1,2-Dichloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57058-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzal Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzal Chloride from 2,3-Dichlorotoluene

Introduction: The Synthetic Value of Chlorinated Toluene Intermediates

Substituted benzal chlorides are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. 2,3-Dichlorobenzal chloride, specifically, serves as a precursor to valuable compounds, most notably in the production of certain pharmaceuticals where the 2,3-dichloro substitution pattern is a key pharmacophore. For instance, the related 2,3-dichlorobenzoyl chloride is a crucial intermediate in the synthesis of the anti-epileptic drug Lamotrigine.[1][2] The synthesis of these molecules demands high purity and yield, which begins with precise control over the initial chlorination steps.

This guide provides a comprehensive technical overview of the synthesis of 2,3-dichlorobenzal chloride from 2,3-dichlorotoluene. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's selectivity and efficiency. The focus is on the free-radical side-chain chlorination, a process that, while powerful, presents significant control challenges that must be understood and managed for successful synthesis.

Part 1: The Dichotomy of Toluene Chlorination: Side-Chain vs. Aromatic Ring

The chlorination of an alkyl-substituted aromatic compound like 2,3-dichlorotoluene can proceed via two distinct and competing pathways. The outcome is dictated entirely by the reaction conditions, a fundamental concept that every chemist in this field must master.

-

Electrophilic Aromatic Substitution (Ring Chlorination): In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and at lower temperatures, chlorine acts as an electrophile, attacking the electron-rich aromatic ring.[3][4][5] This pathway leads to the formation of various dichloromethylaniline isomers, which are undesired byproducts in the context of this synthesis.

-

Free-Radical Substitution (Side-Chain Chlorination): In the absence of Lewis acids and under the influence of ultraviolet (UV) light or high temperatures, the reaction proceeds via a free-radical chain mechanism.[5][6][7] This is the desired pathway for synthesizing benzal chlorides. The energy from the UV light initiates the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•), which then selectively abstract hydrogen atoms from the methyl group (the "side-chain").[5][7]

The choice is clear: to achieve side-chain chlorination and produce 2,3-dichlorobenzal chloride, the reaction must be conducted under free-radical conditions, rigorously excluding any Lewis acid catalysts that would promote ring chlorination.

Part 2: The Free-Radical Mechanism of Side-Chain Chlorination

The photochlorination of 2,3-dichlorotoluene is a classic example of a free-radical chain reaction, which occurs in three key stages: initiation, propagation, and termination.[6][8]

1. Initiation: The process begins when a molecule of chlorine absorbs a photon of UV light, causing the relatively weak Cl-Cl bond to break homolytically, generating two chlorine radicals.[6][7]

-

Cl₂ + hν (UV light) → 2 Cl•

2. Propagation: This is a self-sustaining cycle where a radical is consumed, but another is generated, continuing the chain.

- Step 2a: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming hydrogen chloride (HCl) and a stable 2,3-dichlorobenzyl radical. The stability of this benzylic radical is a key reason why abstraction from the side chain is favored over abstraction from the aromatic ring.[5]

- Step 2b: The 2,3-dichlorobenzyl radical then reacts with another molecule of chlorine, abstracting a chlorine atom to form the product (2,3-dichlorobenzyl chloride) and a new chlorine radical, which can then start the cycle anew.

This two-step propagation cycle repeats, leading to further chlorination of the methyl group, first to 2,3-dichlorobenzal chloride and finally to 2,3-dichlorobenzotrichloride.

3. Termination: The chain reaction ceases when two free radicals combine, removing them from the cycle. This can happen in several ways, though these events are less frequent than propagation steps in a well-controlled reaction.

Sources

- 1. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. 2,3-Dichlorotoluene | 32768-54-0 | Benchchem [benchchem.com]

- 3. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. Photochlorination - Wikipedia [en.wikipedia.org]

- 8. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

physical and chemical properties of 2,3-Dichlorobenzal Chloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorobenzal Chloride, a chlorinated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds, established chemical principles, and relevant reaction methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. This guide covers the compound's structure, predicted physical and chemical properties, a detailed synthesis protocol, expected reactivity, and potential applications. Furthermore, it outlines safety and handling procedures and provides a predictive analysis of its spectroscopic signatures (NMR, IR, and MS) to aid in its identification and characterization.

Introduction and Compound Identification

2,3-Dichlorobenzal Chloride, systematically known as 1,2-dichloro-3-(dichloromethyl)benzene or α,α,2,3-tetrachlorotoluene, is a tetra-substituted aromatic hydrocarbon. It is crucial to distinguish this compound from its more commonly referenced isomer, 2,3-dichlorobenzoyl chloride, which possesses a carbonyl group. 2,3-Dichlorobenzal chloride features a dichloromethyl group at the 1-position of the 2,3-dichlorobenzene ring. This structural feature is key to its reactivity, primarily as a precursor to 2,3-dichlorobenzaldehyde.

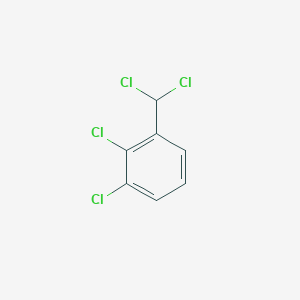

The molecular structure of 2,3-Dichlorobenzal Chloride is presented below:

Caption: Molecular structure of 2,3-Dichlorobenzal Chloride.

Physical and Chemical Properties

Direct experimental data for 2,3-Dichlorobenzal Chloride is scarce. The following properties are predicted based on data from its isomer, α,α,2,4-tetrachlorotoluene, and general principles of physical organic chemistry.

| Property | Predicted Value | Remarks and Citations |

| Molecular Formula | C₇H₄Cl₄ | Based on chemical structure. |

| Molecular Weight | 229.92 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | By analogy with other chlorinated toluenes. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. The related isomer, α,α,2,4-tetrachlorotoluene, is a white solid with a melting point of 42°C.[1] |

| Boiling Point | ~110-120°C at reduced pressure | By analogy with α,α,2,4-tetrachlorotoluene, which has a boiling point of 118-120°C at 1.86 kPa.[1] |

| Density | ~1.5 g/cm³ | The predicted density for the 2,4-isomer is 1.501 g/cm³.[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., benzene, ether, chloroform, chlorinated hydrocarbons). | Typical for nonpolar, chlorinated aromatic compounds.[1] |

| Stability | Stable under anhydrous conditions. Hydrolyzes in the presence of water, especially at elevated temperatures. | A general characteristic of benzal chlorides. |

Synthesis of 2,3-Dichlorobenzal Chloride

The most plausible synthetic route to 2,3-Dichlorobenzal Chloride is through the free-radical side-chain chlorination of 2,3-dichlorotoluene. This reaction is typically initiated by UV light or a radical initiator. The selectivity for side-chain chlorination over aromatic ring chlorination is favored at high temperatures and under UV irradiation.[2]

Caption: Synthetic pathway for 2,3-Dichlorobenzal Chloride.

Experimental Protocol: Free-Radical Chlorination of 2,3-Dichlorotoluene

Causality: This protocol is designed to favor the formation of the dichloromethyl group by controlling the reaction conditions to promote free-radical substitution on the methyl group rather than electrophilic substitution on the aromatic ring. The use of UV light is critical for initiating the homolytic cleavage of chlorine gas into chlorine radicals.

-

Reactor Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer is assembled. The reflux condenser's outlet is connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct. The flask is placed in a heating mantle and positioned under a UV lamp.

-

Charging the Reactor: The flask is charged with 2,3-dichlorotoluene (1 mole).

-

Reaction Initiation: The 2,3-dichlorotoluene is heated to a gentle reflux. Chlorine gas is then bubbled through the liquid via the gas inlet tube while the reaction mixture is irradiated with the UV lamp.

-

Monitoring the Reaction: The reaction progress is monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of starting material, the monochlorinated intermediate (2,3-dichlorobenzyl chloride), and the desired dichlorinated product.

-

Reaction Termination: Once the desired conversion to 2,3-Dichlorobenzal Chloride is achieved, the chlorine gas flow and UV lamp are turned off. The reaction mixture is cooled to room temperature.

-

Work-up and Purification: The crude product is purged with nitrogen to remove any dissolved HCl and unreacted chlorine. The resulting liquid is then subjected to fractional distillation under reduced pressure to isolate the 2,3-Dichlorobenzal Chloride from the starting material, the monochlorinated intermediate, and any trichlorinated byproducts.

Self-Validation: The purity of the final product should be confirmed by GC analysis and its identity verified through spectroscopic methods as outlined in Section 5.

Chemical Reactivity and Applications

The primary chemical reactivity of 2,3-Dichlorobenzal Chloride is centered on the dichloromethyl group.

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, 2,3-Dichlorobenzal Chloride will hydrolyze to form 2,3-dichlorobenzaldehyde. This is a common and important reaction of benzal chlorides and is a key step in the synthesis of the corresponding aldehyde from the toluene derivative.[3]

Caption: Hydrolysis of 2,3-Dichlorobenzal Chloride.

Applications:

The primary application of 2,3-Dichlorobenzal Chloride is as a chemical intermediate. Its utility stems from its role as a precursor to 2,3-dichlorobenzaldehyde. 2,3-Dichlorobenzaldehyde is a valuable building block in the synthesis of various fine chemicals, including:

-

Pharmaceuticals: Substituted benzaldehydes are common starting materials in the synthesis of active pharmaceutical ingredients.

-

Agrochemicals: It can be used in the production of pesticides and herbicides.[4]

-

Dyes and Pigments: It serves as a precursor in the manufacturing of certain colorants.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the aromatic ring would appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the four chlorine substituents.

-

Benzylic Proton (1H): The single proton of the dichloromethyl group (-CHCl₂) would appear as a singlet in the range of δ 6.5-7.0 ppm. The significant downfield shift is due to the deshielding effect of the two adjacent chlorine atoms and the aromatic ring.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents. The carbons bearing the chlorine atoms would be significantly shifted downfield.

-

Benzylic Carbon: The carbon of the dichloromethyl group (-CHCl₂) would appear at a characteristic downfield position, likely in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3050-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (benzylic) |

| 1600, 1475 | C=C stretch (aromatic ring) |

| 1000-1250 | C-Cl stretch (aromatic) |

| 700-850 | C-Cl stretch (alkyl) |

| 690-900 | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of four chlorine atoms. The major fragmentation pathway would likely involve the loss of chlorine radicals and HCl.

Safety and Handling

2,3-Dichlorobenzal Chloride is expected to be a hazardous chemical. The following precautions are based on the safety data for analogous chlorinated aromatic compounds.

-

Health Hazards: It is likely to be corrosive and cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation. It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. It is sensitive to moisture and should be handled under anhydrous conditions.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. Keep the container tightly closed.

-

Fire Hazards: It is likely combustible. Firefighting should be done with dry chemical, CO₂, or foam extinguishers. Water may cause a violent reaction.

Conclusion

2,3-Dichlorobenzal Chloride is a valuable, albeit under-documented, chemical intermediate. This guide provides a comprehensive, albeit largely predictive, overview of its properties, synthesis, and reactivity, drawing upon established chemical principles and data from closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals, enabling them to safely handle, synthesize, and utilize this compound in their work. It is strongly recommended that experimental work with this compound be preceded by a thorough literature search for any newly available data and that all handling be performed with appropriate safety precautions.

References

-

Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichlorobenzoyl chloride, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

OECD SIDS. (2004). α,α,α-Trichlorotoluene (Trichloromethylbenzene). Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.

-

Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]

-

ResearchGate. (2015). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link]

-

Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for the chlorination of toluene.

- Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.

-

MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

Sources

- 1. ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE | 134-25-8 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,3-Dichlorobenzoyl chloride, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]

An In-depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: This guide focuses on 2,3-Dichlorobenzoyl Chloride (CAS No: 2905-60-4) . The initial request specified "2,3-Dichlorobenzal Chloride." It is important to clarify the distinction between these two chemical structures. A "benzoyl" group consists of a benzene ring attached to a carbonyl group (-C=O), whereas a "benzal" group has a benzene ring attached to a CH= group.[1][2][3] In chemical literature and commercial databases, "2,3-Dichlorobenzoyl Chloride" is a well-documented and widely used chemical intermediate. Information on "2,3-Dichlorobenzal Chloride" is scarce, suggesting a likely misnomer in the initial query. This guide will proceed with the assumption that the intended compound of interest is the commercially significant 2,3-Dichlorobenzoyl Chloride.

Introduction and Core Identifiers

2,3-Dichlorobenzoyl chloride is a highly reactive organochlorine compound, classified as an acyl chloride.[4] Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a reactive carbonyl chloride functional group.[4] This trifunctional nature makes it a crucial building block in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries.[5][6]

Chemical Identity and Molecular Structure

The fundamental identifiers for 2,3-Dichlorobenzoyl Chloride are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 2905-60-4 | [7][8] |

| Molecular Formula | C₇H₃Cl₃O | [7][8] |

| Molecular Weight | 209.46 g/mol | [7][8] |

| EC Number | 220-811-5 | [8] |

| Synonyms | Benzoyl chloride, 2,3-dichloro-; 2,3-Dichlorobenzoic acid chloride | [4][5][7] |

The molecular structure of 2,3-Dichlorobenzoyl chloride is depicted in the following diagram:

Caption: Molecular Structure of 2,3-Dichlorobenzoyl Chloride

Physicochemical Properties and Reactivity

2,3-Dichlorobenzoyl chloride is typically a white to pale yellow solid or liquid, characterized by a pungent odor.[4][5] It is sensitive to moisture and will hydrolyze to form the corresponding carboxylic acid, 2,3-dichlorobenzoic acid.[4] This reactivity with nucleophiles is characteristic of acyl chlorides and is the basis for its utility in organic synthesis.[1][4]

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5][9] |

| Melting Point | 30-32 °C | [5][10] |

| Boiling Point | 140 °C at 14 mmHg | [5][10] |

| Density | ~1.498 g/cm³ | [5][10] |

| Flash Point | 167 °C | [5][10] |

| Solubility | Soluble in Toluene | [5][10] |

Synthesis and Manufacturing

The synthesis of 2,3-Dichlorobenzoyl chloride can be achieved through several routes. The most common laboratory and industrial methods involve the chlorination of a suitable precursor.

Synthesis from 2,3-Dichlorobenzoic Acid

A prevalent method for synthesizing 2,3-Dichlorobenzoyl chloride is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) in an inert atmosphere.[11][12][13] This is a standard laboratory procedure for converting carboxylic acids to acyl chlorides.

Caption: Synthesis from 2,3-Dichlorobenzoic Acid

Synthesis from 2,3-Dichlorotoluene

An alternative industrial route involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield 2,3-dichlorobenzoyl chloride.[13] This method is advantageous as it avoids the use of radical initiators.[13]

Applications in Research and Drug Development

2,3-Dichlorobenzoyl chloride is a key intermediate in the synthesis of a variety of organic compounds.[5] Its high reactivity allows for the introduction of the 2,3-dichlorobenzoyl moiety into larger molecules.

Pharmaceutical Synthesis

A significant application of 2,3-Dichlorobenzoyl chloride is in the pharmaceutical industry. It is a critical starting material for the synthesis of Lamotrigine, an anti-epileptic and anti-convulsant agent.[13][14] The synthesis involves reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide to form an acyl cyanide intermediate, which is then further processed.[13][15]

Caption: Role in Lamotrigine Synthesis

It is also used in the preparation of compounds with xanthine oxidase inhibitory activity and has been investigated for its potential anti-inflammatory properties.[4][12]

Agrochemical Industry

In the agrochemical sector, 2,3-Dichlorobenzoyl chloride serves as an intermediate for the production of pesticides and herbicides.[5] Its structural features are incorporated into more complex molecules designed to have specific biological activities.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 2,3-Dichlorobenzoyl chloride is utilized in the synthesis of dyes and in the production of certain polymers where its reactivity is essential for chain formation.[5]

Experimental Protocols and Safety

Handling and Storage

Due to its reactivity and hazardous nature, 2,3-Dichlorobenzoyl chloride must be handled with care. It is corrosive and causes severe skin burns and eye damage.[16][17] The compound is also moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[4][9]

Safety Precautions

When working with 2,3-Dichlorobenzoyl chloride, appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, is essential.[18] Work should be conducted in a fume hood to avoid inhalation of its vapors.[16]

Hazard Statements:

In case of exposure, immediate medical attention is required.[16] For skin contact, contaminated clothing should be removed immediately, and the affected area rinsed with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[16]

Disposal

Disposal of 2,3-Dichlorobenzoyl chloride and its containers must be done in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[16]

Conclusion

2,3-Dichlorobenzoyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and handling require careful consideration due to its hazardous nature. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its properties is crucial for its safe and effective use in creating valuable end-products.

References

-

2,3-Dichlorobenzoyl chloride, CAS 2905-60-4. LookChem.

-

2,3-Dichlorobenzoyl chloride | CAS 2905-60-4. Santa Cruz Biotechnology.

-

2,3-Dichlorobenzoyl chloride synthesis. ChemicalBook.

-

Benzyl Chloride vs. Benzoyl Chloride: What's the Difference?. Difference Wiki.

-

2,3-Dichlorobenzoyl chloride | 2905-60-4. ChemicalBook.

-

2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

-

2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm.

-

CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride. CymitQuimica.

-

SAFETY DATA SHEET: 2,3-Dichlorobenzoyl chloride. Fisher Scientific.

-

2,3-Dichlorobenzoyl Chloride | 2905-60-4. Tokyo Chemical Industry Co., Ltd.

-

MSDS - 2,3-Dichloro Benzoyl chloride. KM Pharma Solution Private Limited.

-

2, 3 Dichloro Benzyl Chloride Manufacturer, Supplier from Anand. Bromchem Laboratories.

-

Difference Between Benzyl Chloride and Benzoyl Chloride. Compare the Difference Between Similar Terms.

-

2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4. ChemicalBook.

-

How can 2,3-dichlorobenzoyl chloride be synthesized and applied?. Guidechem.

-

2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944. PubChem.

-

2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

-

Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.

-

Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.

-

2,3-Dichlorobenzyl chloride synthesis. ChemicalBook.

-

2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

-

2,3-Dichlorobenzoyl chloride SDS, 2905-60-4 Safety Data Sheets. ECHEMI.

-

Benzoyl chloride. Wikipedia.

-

CAS NO. 2905-60-4 | 2,3-Dichlorobenzoyl chloride | C7H3Cl3O. Local Pharma Guide.

-

Phenyl, Benzyl, Benzal and Benzoyl |Organic chemistry tricks |NEET, JEE |Eshwari Ma'am. YouTube.

-

Difference Between Benzoyl Chloride and Benzoyl Peroxide: A Complete Guide. Chemtradeasia.

-

Exploring 3,5-Dichlorobenzoyl Chloride: Applications and Properties. LinkedIn.

Sources

- 1. difference.wiki [difference.wiki]

- 2. differencebetween.com [differencebetween.com]

- 3. youtube.com [youtube.com]

- 4. CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Cas 2905-60-4,2,3-Dichlorobenzoyl chloride | lookchem [lookchem.com]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. 2,3-ジクロロベンゾイルクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,3-Dichlorobenzoyl Chloride | 2905-60-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4 [m.chemicalbook.com]

- 11. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. 2,3-Dichlorobenzoyl chloride | 2905-60-4 [chemicalbook.com]

- 13. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Synthesis routes of 2,3-Dichlorobenzoyl cyanide [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. kmpharma.in [kmpharma.in]

spectroscopic data for 2,3-Dichlorobenzal Chloride (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dichlorobenzal Chloride (also known by its IUPAC name, 1,2-dichloro-3-(dichloromethyl)benzene), a significant compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the spectral interpretations.

Introduction

2,3-Dichlorobenzal Chloride (CAS No. 57058-14-7) is a tetrachlorinated toluene derivative with the molecular formula C₇H₄Cl₄.[1] Its structure, featuring a dichloromethyl group adjacent to two chlorine atoms on a benzene ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass Spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will provide a detailed examination of each of these analytical techniques as applied to 2,3-Dichlorobenzal Chloride.

Molecular Structure and Analysis Workflow

The structural elucidation of an organic compound like 2,3-Dichlorobenzal Chloride is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectral analysis of an organic compound.

The molecular structure with atom numbering for spectroscopic assignment is presented below.

Caption: Structure of 2,3-Dichlorobenzal Chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,3-Dichlorobenzal Chloride, ¹H NMR provides information about the electronic environment and connectivity of the protons.

¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Dichlorobenzal Chloride is expected to show signals for the aromatic protons and the single proton on the dichloromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Multiplet | 2H | Aromatic Protons (H-4, H-6) |

| ~7.4 - 7.6 | Multiplet | 1H | Aromatic Proton (H-5) |

| ~7.0 | Singlet | 1H | Methine Proton (-CHCl₂) |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing chlorine atoms further deshield these protons. The specific substitution pattern leads to a complex splitting pattern (multiplet) for these protons due to their coupling with each other. Protons H-4 and H-6 are in more distinct electronic environments compared to H-5, which is flanked by two hydrogens.

-

Methine Proton (H-7): The single proton on the dichloromethyl group is significantly deshielded by the two adjacent chlorine atoms and the benzene ring. This results in a downfield chemical shift, typically appearing as a sharp singlet as there are no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,3-Dichlorobenzal Chloride is characterized by vibrations of the aromatic ring and the carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H Aromatic Stretch |

| 1580 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1200 - 1000 | Strong | C-H Aromatic In-plane Bending |

| 850 - 750 | Strong | C-Cl Stretch |

| 750 - 650 | Strong | C-H Aromatic Out-of-plane Bending |

Note: The table presents expected absorption ranges for the key functional groups.

Interpretation and Rationale:

-

C-H Aromatic Stretch: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of an aromatic ring.

-

C=C Aromatic Ring Stretch: The absorptions in the 1580-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-Cl Stretch: The strong absorptions in the 850-750 cm⁻¹ region are indicative of the C-Cl stretching vibrations from the multiple chlorine substituents on both the ring and the methyl group. The intensity and position of these bands can be complex due to the presence of multiple chlorine atoms.

-

C-H Aromatic Out-of-plane Bending: The pattern of absorption in the fingerprint region, particularly the C-H out-of-plane bending, can sometimes provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of 2,3-Dichlorobenzal Chloride is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 228, 230, 232, 234, 236 | Varies | [M]⁺ (Molecular Ion) |

| 193, 195, 197 | High | [M - Cl]⁺ |

| 158, 160 | Medium | [M - Cl₂]⁺ or [M - HCl - Cl]⁺ |

| 123 | Low | [C₇H₄Cl]⁺ |

Note: The m/z values represent the major isotopes. The relative intensities of the isotopic peaks are determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pathway:

Under electron ionization (EI), 2,3-Dichlorobenzal Chloride will ionize to form a molecular ion [M]⁺. The presence of four chlorine atoms will result in a complex isotopic cluster for the molecular ion. The most probable fragmentation pathways involve the loss of chlorine radicals or hydrogen chloride.

Caption: Proposed mass spectral fragmentation pathway for 2,3-Dichlorobenzal Chloride.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The cluster of peaks corresponding to the molecular ion will be observed at m/z values around 228 to 236, reflecting the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks can be calculated and compared to the experimental spectrum to confirm the number of chlorine atoms.

-

[M - Cl]⁺ Fragment: The loss of a single chlorine radical is a common fragmentation pathway for chlorinated compounds, leading to a prominent peak cluster around m/z 193. This is often the base peak in the spectrum.[1]

-

Further Fragmentation: Subsequent loss of another chlorine radical or a molecule of HCl can lead to other fragments observed in the spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2,3-Dichlorobenzal Chloride.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,3-Dichlorobenzal Chloride in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2,3-Dichlorobenzal Chloride is likely a liquid or low-melting solid, the spectrum can be obtained from a thin film. Place a drop of the neat sample between two salt plates (e.g., KBr or NaCl).[1]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Data Processing: Identify the major absorption bands and record their wavenumbers and relative intensities.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2,3-Dichlorobenzal Chloride in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject a small volume of the sample solution into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer. Acquire the mass spectrum, typically scanning over a mass range of m/z 40-400.[1]

-

Data Processing: Analyze the resulting chromatogram to identify the peak corresponding to 2,3-Dichlorobenzal Chloride. Examine the mass spectrum for this peak, identifying the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2,3-Dichlorobenzal Chloride through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The ¹H NMR spectrum reveals the distinct proton environments of the aromatic and dichloromethyl groups. The IR spectrum confirms the presence of the key functional groups, namely the aromatic ring and the carbon-chlorine bonds. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. The integration of these techniques, guided by a sound understanding of spectroscopic principles, is essential for the rigorous characterization of this and other complex organic molecules in a research and development setting.

References

-

PubChem. 1,2-Dichloro-3-(dichloromethyl)benzene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichlorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2,3-Dichlorobenzal Chloride (CAS No. 57058-14-7), a halogenated aromatic compound of interest in synthetic chemistry and as a potential intermediate in the pharmaceutical and agrochemical industries. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: The Significance of 2,3-Dichlorobenzal Chloride

2,3-Dichlorobenzal Chloride, systematically named 1,2-dichloro-3-(dichloromethyl)benzene, is a tetrachlorinated toluene derivative.[1][2] Its chemical structure, featuring a dichloromethyl group ortho to two chlorine atoms on a benzene ring, renders it a reactive intermediate for organic synthesis. The reactivity of the dichloromethyl group, in particular its susceptibility to hydrolysis to form an aldehyde, makes it a potential precursor for the synthesis of 2,3-dichlorobenzaldehyde, a key building block in the production of various pharmaceuticals and other fine chemicals.

A thorough understanding of the solubility and stability of 2,3-Dichlorobenzal Chloride is paramount for its effective use in drug development and other synthetic applications. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, while stability determines the viable storage conditions, handling procedures, and potential degradation pathways that may impact product purity and yield.

Physicochemical Properties of 2,3-Dichlorobenzal Chloride

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 57058-14-7 | [1][2] |

| IUPAC Name | 1,2-dichloro-3-(dichloromethyl)benzene | [1] |

| Synonyms | 2,3-Dichlorobenzal Chloride, α,α,2,3-Tetrachlorotoluene | [2] |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Inferred from related dichlorotoluenes[3] |

| Density | Estimated to be >1.2 g/cm³ | Inferred from related dichlorotoluenes[3] |

Solubility Profile: A Predictive Analysis

The solubility of 2,3-Dichlorobenzal Chloride is dictated by its molecular structure, which is largely nonpolar but possesses some degree of polarity due to the four chlorine atoms.

Qualitative Solubility:

Based on the principle of "like dissolves like," 2,3-Dichlorobenzal Chloride is expected to be:

-

Soluble in nonpolar organic solvents such as toluene, hexane, and other hydrocarbons.

-

Soluble in moderately polar aprotic solvents like diethyl ether, ethyl acetate, and dichloromethane.

-

Sparingly soluble to insoluble in polar protic solvents such as water, ethanol, and methanol. The presence of chlorine atoms can slightly increase water solubility compared to unsubstituted toluene, but the overall hydrophobic nature of the molecule will dominate.

Reactivity with Solvents:

A critical consideration for the solubility of 2,3-Dichlorobenzal Chloride is its reactivity, particularly with nucleophilic and protic solvents. The dichloromethyl group is susceptible to solvolysis, especially in the presence of water or alcohols, leading to the formation of 2,3-dichlorobenzaldehyde. Therefore, for non-reactive dissolution, anhydrous aprotic solvents are required.

Stability Profile: A Multi-faceted Assessment

The stability of 2,3-Dichlorobenzal Chloride is a crucial factor for its storage, handling, and application in synthesis. The primary degradation pathway of concern is hydrolysis, with thermal and photolytic degradation also being potential factors.

Hydrolytic Stability

The hydrolysis of benzal chlorides to their corresponding benzaldehydes is a well-documented reaction. The reaction proceeds via a two-step nucleophilic substitution, where the dichloromethyl group is converted to a geminal diol, which then rapidly dehydrates to form the aldehyde.

Proposed Mechanism of Hydrolysis:

Caption: Proposed Sₙ1-like mechanism for the hydrolysis of 2,3-Dichlorobenzal Chloride.

The rate of hydrolysis is influenced by several factors:

-

pH: The reaction is expected to be catalyzed by both acid and base.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

-

Solvent: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis over time.

Thermal Stability

Chlorinated aromatic compounds generally exhibit high thermal stability. However, at elevated temperatures, dehydrochlorination and decomposition can occur. The thermal decomposition of dichlorobenzenes has been shown to be dependent on the extent of chlorine substitution on the aromatic ring.[4] For 2,3-Dichlorobenzal Chloride, thermal stress could potentially lead to the elimination of HCl and the formation of polymeric materials.

Photostability

Aromatic chlorides can undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Experimental Protocols for Characterization

To obtain definitive data on the solubility and stability of 2,3-Dichlorobenzal Chloride, the following experimental protocols are recommended.

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the solubility of 2,3-Dichlorobenzal Chloride in a given aprotic solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation concentration of 2,3-Dichlorobenzal Chloride in a selected solvent at a specific temperature.

Materials:

-

2,3-Dichlorobenzal Chloride

-

Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

-

HPLC system with a UV detector

-

Analytical balance

-

Thermostatically controlled shaker

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-Dichlorobenzal Chloride to a known volume of the anhydrous solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C).

-

Equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Determine the weight of the filtered solution.

-

Dilute the filtered solution to a known volume with the same anhydrous solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 2,3-Dichlorobenzal Chloride. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of 2,3-Dichlorobenzal Chloride in the chosen solvent.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of 2,3-Dichlorobenzal Chloride in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2,3-Dichlorobenzal Chloride in the original saturated solution, taking into account the dilution factor and the density of the solvent.

-

Caption: Experimental workflow for determining the solubility of 2,3-Dichlorobenzal Chloride.

Protocol for Hydrolytic Stability Assessment (Forced Degradation)

This protocol describes a forced degradation study to evaluate the hydrolytic stability of 2,3-Dichlorobenzal Chloride under acidic, neutral, and basic conditions.

Objective: To determine the rate of hydrolysis and identify the major degradation products.

Materials:

-

2,3-Dichlorobenzal Chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Phosphate buffer (pH 7.0)

-

HPLC system with a UV detector

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 2,3-Dichlorobenzal Chloride in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation:

-

For each condition (acidic, neutral, basic), add a small aliquot of the stock solution to a larger volume of the respective aqueous medium (0.1 N HCl, pH 7.0 buffer, 0.1 N NaOH) to achieve a final concentration suitable for HPLC analysis. The final solution should contain a small percentage of acetonitrile to ensure initial solubility.

-

Incubate the solutions in a thermostatically controlled water bath at a specific temperature (e.g., 50 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to stop the reaction.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Monitor the decrease in the peak area of 2,3-Dichlorobenzal Chloride and the increase in the peak area of any degradation products over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of 2,3-Dichlorobenzal Chloride versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) for each condition.

-

Conclusion

2,3-Dichlorobenzal Chloride is a reactive chemical intermediate with a solubility and stability profile that must be carefully considered for its successful application in research and development. While specific experimental data for this compound is limited, a predictive understanding based on analogous structures suggests that it is soluble in a range of aprotic organic solvents and is susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures. The experimental protocols provided in this guide offer a framework for the systematic and accurate determination of its solubility and stability, enabling researchers to optimize reaction conditions, ensure product quality, and maintain safe handling practices.

References

-

PubChem. (n.d.). 1,2-Dichloro-3-(dichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-(dichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2-Dichloro-3-(dichloromethyl)benzene. American Chemical Society. Retrieved from [Link]

- Proceedings A. (1954). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. 224(1159), 544–551.

Sources

electrophilic aromatic substitution reactions of 2,3-Dichlorobenzal Chloride

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,3-Dichlorobenzal Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,3-dichlorobenzal chloride. This substrate presents a significant challenge to synthetic chemists due to the cumulative deactivating effects of two chlorine atoms and a dichloromethyl (benzal chloride) group on the aromatic ring. This document delineates the theoretical underpinnings of the substrate's reactivity, including an analysis of competing substituent-directing effects and steric hindrance. We provide predictive insights into the regiochemical outcomes for key EAS reactions such as nitration, halogenation, and sulfonation, supported by detailed, field-proven experimental protocols adapted for this highly deactivated system. Furthermore, the inherent limitations of this substrate, particularly its inertness towards Friedel-Crafts reactions, are discussed with mechanistic justifications. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this or similarly challenging aromatic scaffolds.

Introduction: The Challenge of a Highly Deactivated Aromatic System

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via an initial attack by the π-electron system of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A subsequent deprotonation step restores aromaticity, yielding the substituted product.[2]

The facility and regioselectivity of this process are profoundly influenced by the electronic nature of the substituents already present on the ring.[3][4] 2,3-Dichlorobenzal chloride is a substrate of interest for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, its aromatic ring is substituted with three distinct electron-withdrawing groups, presenting a formidable challenge to further functionalization via EAS.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|

| 2,3-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | White solid, moisture-sensitive, used as an intermediate in pharmaceuticals and agrochemicals.[5][6] |

| 2,3-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | Clear, colorless liquid; versatile intermediate for drugs like Lamotrigine and Felodipine.[7] |

| 1-Chloro-3-(trichloromethyl)benzene | C₇H₄Cl₄ | 229.92 | Also known as 3-Chlorobenzotrichloride.[8][9] |

Analysis of Substituent Effects and Regioselectivity

The reactivity and orientation of an incoming electrophile are dictated by the interplay of inductive and resonance effects of the existing substituents. In 2,3-dichlorobenzal chloride, all three substituents are deactivating, significantly reducing the nucleophilicity of the benzene ring and necessitating more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts) compared to simpler aromatics.[10][11]

-

Dichloromethyl Group (-CHCl₂) : This group is strongly deactivating due to the powerful inductive electron withdrawal by its two chlorine atoms. As it lacks non-bonding electrons for resonance donation, it acts as a potent meta-director .[10][12]

-

Chlorine Atoms (-Cl) : Halogens present a unique case. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors .[3][13] This is because their lone pairs can donate electron density through resonance, which preferentially stabilizes the arenium ion intermediate when electrophilic attack occurs at the ortho and para positions.[3][12]

The cumulative effect of these substituents on 2,3-dichlorobenzal chloride results in a complex regiochemical landscape. The available positions for substitution are C4, C5, and C6.

-

Directing Influence on C4 : Receives an ortho-directing influence from the C3-Cl.

-

Directing Influence on C5 : Receives a reinforcing para-directing influence from the C2-Cl and a meta-directing influence from the C1-CHCl₂ group.

-

Directing Influence on C6 : Receives an ortho-directing influence from the C2-Cl and a para-directing influence from the C3-Cl. However, the C6 position is subject to significant steric hindrance from the adjacent bulky dichloromethyl group, making it the least likely site of attack.[10]

Caption: Competing directing effects on 2,3-Dichlorobenzal Chloride.

Key Electrophilic Aromatic Substitution Reactions

Due to the severe deactivation of the ring, all subsequent protocols require forcing conditions to achieve viable reaction rates.

Nitration

Nitration introduces a nitro (-NO₂) group, a critical functional handle for further transformations, such as reduction to an amine. The standard electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[11][14]

Predicted Outcome : Substitution will occur predominantly at the C5 position.

Protocol: Nitration of 2,3-Dichlorobenzal Chloride Causality: The use of fuming nitric acid and/or oleum is necessary to generate a sufficiently high concentration of the nitronium ion to overcome the high activation energy barrier of this deactivated substrate.[10] The low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,3-dichlorobenzal chloride (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture Preparation : In a separate beaker, cautiously add concentrated sulfuric acid (98%, 3.0 eq) to fuming nitric acid (>90%, 1.5 eq) while cooling in an ice bath.

-

Addition : Add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. The internal temperature must be maintained below 10 °C throughout the addition.

-

Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitrated product will precipitate.

-

Isolation & Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 2,3-dichloro-5-nitrobenzal chloride.

Caption: Workflow for the nitration of 2,3-Dichlorobenzal Chloride.

Halogenation

Aromatic halogenation introduces a halogen atom (Cl, Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Cl-Cl) and generate a potent electrophile.[15][16]

Predicted Outcome : Halogenation will yield the 5-halo-substituted product.

Protocol: Bromination of 2,3-Dichlorobenzal Chloride Causality: Iron(III) bromide acts as a Lewis acid, complexing with Br₂ to create a highly electrophilic "Br⁺" equivalent, which is necessary for the reaction to proceed.[16] Anhydrous conditions are paramount as water would deactivate the catalyst.

-

Reaction Setup : Charge a dry, three-necked flask with 2,3-dichlorobenzal chloride (1.0 eq) and a catalytic amount of anhydrous iron(III) bromide (FeBr₃, 0.1 eq) in an inert solvent like dichloromethane or carbon tetrachloride.

-

Reagent Addition : Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent from a dropping funnel at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the bromine color has discharged. Monitor the reaction by TLC or GC.

-

Workup : Cool the reaction mixture and quench by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

-

Isolation & Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product, 5-bromo-2,3-dichlorobenzal chloride, can be purified by column chromatography or recrystallization.

The Insurmountable Barrier: Friedel-Crafts Reactions

A significant limitation for this substrate is its profound inertness towards Friedel-Crafts alkylation and acylation reactions.[17][18]

Causality and Justification : Friedel-Crafts reactions involve the generation of a carbocation (alkylation) or an acylium ion (acylation) electrophile via a Lewis acid catalyst.[17][19] These electrophiles are generally weaker than those used in nitration or halogenation. The combined, powerful deactivating effect of the two chloro groups and the dichloromethyl group reduces the ring's nucleophilicity to a point where it cannot effectively attack these weakly electrophilic Friedel-Crafts intermediates.[10] Any attempt to overcome this barrier with higher temperatures or stronger catalysts typically leads to decomposition or undesired side reactions rather than the target substitution.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Cas 2905-60-4,2,3-Dichlorobenzoyl chloride | lookchem [lookchem.com]

- 6. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dichlorotoluene | 32768-54-0 | Benchchem [benchchem.com]

- 8. Cas 2136-81-4,3-CHLORO BENZOTRICHLORIDE | lookchem [lookchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Hazards and Safe Handling of 2,3-Dichlorobenzal Chloride and Structurally Related Compounds in the Laboratory

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The compound "2,3-Dichlorobenzal Chloride" is likely a common name or misnomer for 2,3-dichlorobenzylidene chloride. A specific, verified Safety Data Sheet (SDS) for 2,3-dichlorobenzylidene chloride was not available at the time of writing. Therefore, this guide has been constructed by synthesizing data from structurally similar compounds, including 2,3-dichlorobenzoyl chloride, 2,3-dichlorobenzyl chloride, and other chlorinated aromatic compounds. The information provided should be used as a precautionary guide and is not a substitute for a compound-specific risk assessment based on a verified SDS.

Introduction and Chemical Identification

2,3-Dichlorobenzal Chloride, likely referring to 2,3-dichlorobenzylidene chloride, belongs to a class of chlorinated aromatic compounds that are common intermediates in organic synthesis. Due to their reactive nature, these substances warrant careful handling to mitigate potential health and safety risks in a laboratory setting. This guide provides a comprehensive overview of the known hazards and recommended safety protocols, drawing from data on closely related chemical structures.

The primary analogue referenced in this guide is 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4) , which shares the dichlorinated benzene ring but differs in the side chain (benzoyl vs. benzal).[1][2][3] Information from other chlorinated aromatic compounds is also incorporated to provide a broader safety context.

Hazard Identification and Classification

Based on data from structurally related compounds, 2,3-Dichlorobenzal Chloride should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for severe tissue damage upon contact.[1][4]

GHS Classification (Inferred):

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][5]

-

Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.[1][5]

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1.

-

Hazardous to the Aquatic Environment, Chronic Hazard: Category 1.

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Inferred):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physicochemical Properties and Reactivity

The following table summarizes key physicochemical data from related compounds. This information is critical for understanding the substance's behavior under various laboratory conditions.

| Property | Data (for 1,3-Dichlorobenzene) | Source |

| Molecular Formula | C7H5Cl3 (for 2,3-Dichlorobenzyl chloride) | [7] |

| Molecular Weight | 195.47 g/mol (for 2,3-Dichlorobenzyl chloride) | [7] |

| Appearance | Light yellow liquid (for 3,4-Dichlorobenzyl chloride) | [8] |

| Boiling Point | 172 - 173 °C / 342 - 343 °F | |

| Melting Point | -25 to -22 °C / -13 to -8 °F | |

| Density | 1.288 g/mL at 25 °C (77 °F) | |

| Flash Point | > 155 °C / > 311 °F (for 3,4-Dichlorobenzyl chloride) | [8] |

| Chemical Stability | Stable under normal conditions. Moisture sensitive. | [6] |

| Reactivity | Reacts with water. Incompatible with strong oxidizing agents, bases, alcohols, and amines.[6] May be corrosive to metals. | [6][9] |

| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][4][5] |

Risk Assessment and Hierarchy of Controls

A thorough risk assessment is mandatory before handling 2,3-Dichlorobenzal Chloride or any related compound. The hierarchy of controls provides a systematic approach to minimizing risk.

Caption: Hierarchy of controls for managing risks associated with 2,3-Dichlorobenzal Chloride.

Personal Protective Equipment (PPE)

Given the corrosive nature of related compounds, a stringent PPE protocol is essential.[4]

-

Eye and Face Protection: Tightly fitting chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[6]

-

Skin and Body Protection: A chemical-resistant apron or lab coat should be worn. For larger quantities or increased risk of splashing, consider a full chemical-resistant suit.

-

Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.[9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Safe Handling and Storage Procedures

Handling:

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4][9]

-

Avoid all personal contact, including inhalation of vapors or dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Avoid physical damage to containers.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[4][6][10]

-

Store in a corrosive-resistant container.[9]

-

The storage area should be locked and accessible only to authorized personnel.[1][4][9]

Emergency Procedures

Immediate and appropriate response to an emergency is critical to minimizing harm.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][9]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][9]

Spill Response:

-

Minor Spill:

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team immediately.

-

Prevent entry to the area.

-

If safe to do so, remove ignition sources and increase ventilation.[4]

-

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Combustible.[4] Heating may cause containers to rupture violently.[4] Emits toxic and corrosive fumes (hydrogen chloride, carbon monoxide, carbon dioxide) under fire conditions.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

2,3-Dichlorobenzal Chloride and its related compounds are considered hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or into the environment.

-

Waste should be collected in a designated, properly labeled, and sealed container.

-

Contact your institution's environmental health and safety department for specific disposal procedures.

References

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 3,4-Dichlorobenzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2,3-Dichlorobenzoyl chloride | 2905-60-4 [chemicalbook.com]

- 3. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,3-Dichlorobenzyl chloride | 3290-01-5 [chemicalbook.com]

- 8. fishersci.nl [fishersci.nl]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

mechanism of 2,3-Dichlorobenzal Chloride formation

An In-Depth Technical Guide on the Formation of Side-Chain Chlorinated Dichlorotoluenes and their Conversion to 2,3-Dichlorobenzoyl Chloride

Introduction

2,3-Dichlorobenzoyl chloride is a pivotal intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its most notable application is in the production of the anti-epileptic drug Lamotrigine.[3][4] The industrial synthesis of this compound is a multi-step process that hinges on the precise control of a free-radical chain reaction. This guide provides an in-depth examination of the core mechanism: the side-chain photochlorination of 2,3-dichlorotoluene.

While the term "2,3-Dichlorobenzal Chloride" refers to an intermediate in this process, 1,2-dichloro-3-(dichloromethyl)benzene, this whitepaper will detail its formation within the broader, industrially significant pathway to 2,3-Dichlorobenzoyl Chloride. We will explore the causality behind the experimental choices, from reaction initiation to the final hydrolysis step, providing field-proven insights for researchers and development professionals. The primary pathway involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is subsequently hydrolyzed.[5]

Part 1: The Mechanism of Free-Radical Side-Chain Chlorination

The foundational step in the synthesis is the conversion of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride. This transformation is a classic example of a free-radical halogenation, a chain reaction that proceeds via initiation, propagation, and termination steps.[6] The reaction is notoriously unselective, but by controlling the conditions, it is possible to favor substitution on the methyl group (side-chain) rather than on the aromatic ring.[7]

Expertise & Causality: Why Free-Radical Conditions?

The choice of ultraviolet (UV) light as an initiator is critical. UV radiation provides the energy for the homolytic cleavage of chlorine molecules (Cl₂), generating highly reactive chlorine radicals (Cl•).[6] This initiation method is deliberate to avoid electrophilic aromatic substitution. Aromatic chlorination is promoted by Lewis acid catalysts (like FeCl₃ or AlCl₃), which polarize the Cl-Cl bond to create an electrophile (Cl⁺) that attacks the electron-rich benzene ring.[8] By excluding such catalysts and using a radical initiator like UV light, the reaction is directed specifically to the more susceptible C-H bonds of the alkyl side-chain.[5][7]

The reaction proceeds sequentially, substituting the three hydrogen atoms of the methyl group.

-

2,3-Dichlorotoluene → 2,3-Dichlorobenzyl Chloride (Monochloro)

-

2,3-Dichlorobenzyl Chloride → 2,3-Dichlorobenzal Chloride (Dichloro)

-

2,3-Dichlorobenzal Chloride → 2,3-Dichlorobenzotrichloride (Trichloro)

Achieving a high yield of the fully substituted 2,3-dichlorobenzotrichloride requires careful control over the stoichiometry of chlorine and reaction time.

Mechanism: Free-Radical Chlorination Pathway

Caption: Free-radical chain mechanism for the side-chain chlorination of 2,3-dichlorotoluene.

Experimental Protocol: Photochlorination of 2,3-Dichlorotoluene

This protocol is a synthesized example based on publicly available patent literature and should be adapted and optimized for specific laboratory or industrial conditions.[5]

-

Reactor Setup: Charge a UV photochlorination reactor with 1042 g (6.47 moles) of 2,3-dichlorotoluene.

-

Heating: Heat the reactor contents to the target temperature, typically between 100-120 °C.[5]

-

Initiation: Activate the high-pressure mercury UV lamps.

-

Chlorine Introduction: Introduce chlorine gas at a controlled flow rate (e.g., ~370 g/h). Monitor the reaction progress using Gas Chromatography (GC) to track the disappearance of starting material and the appearance of mono-, di-, and tri-chlorinated products.

-

Reaction Monitoring: Continue the reaction until GC analysis shows that the concentration of 2,3-dichlorobenzotrichloride has maximized and the concentrations of the preceding intermediates (benzyl and benzal chlorides) are minimal (e.g., <1%).[5]

-